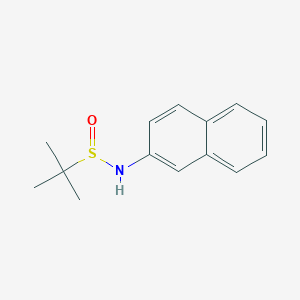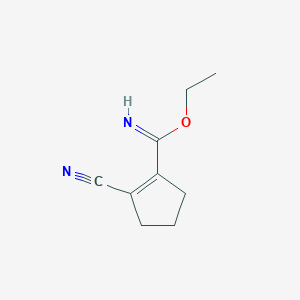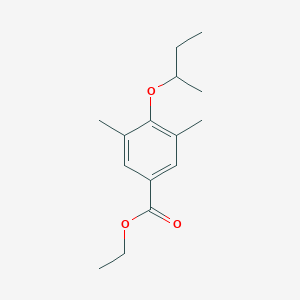
Ethyl 4-(sec-butoxy)-3,5-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a sec-butoxy group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate can be achieved through several methods. One common approach involves the esterification of 4-(sec-butoxy)-3,5-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether. In this case, the sec-butoxy group can be introduced through the reaction of a suitable alkyl halide with a sec-butyl alcohol in the presence of a strong base like sodium hydride or potassium hydride .
Industrial Production Methods
Industrial production of Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context .
Comparación Con Compuestos Similares
Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate can be compared with other benzoate derivatives, such as:
Methyl 4-(sec-butoxy)-3,5-dimethylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-(tert-butoxy)-3,5-dimethylbenzoate: Similar structure but with a tert-butoxy group instead of a sec-butoxy group.
This compound: Similar structure but with different substituents on the aromatic ring.
Propiedades
Fórmula molecular |
C15H22O3 |
|---|---|
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
ethyl 4-butan-2-yloxy-3,5-dimethylbenzoate |
InChI |
InChI=1S/C15H22O3/c1-6-12(5)18-14-10(3)8-13(9-11(14)4)15(16)17-7-2/h8-9,12H,6-7H2,1-5H3 |
Clave InChI |
HJHKPBGFYBLHAS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1=C(C=C(C=C1C)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13004715.png)
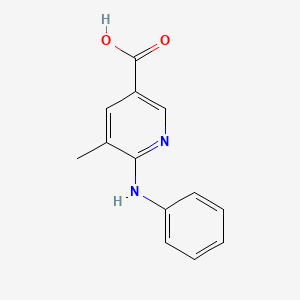
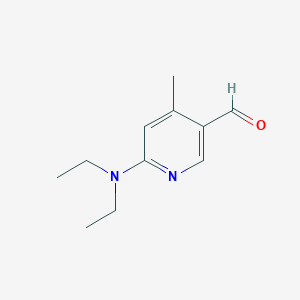

![potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate](/img/structure/B13004744.png)
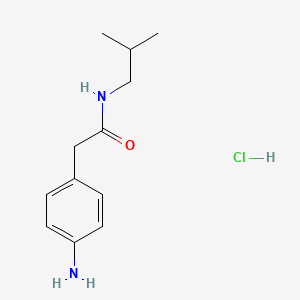
![Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13004757.png)
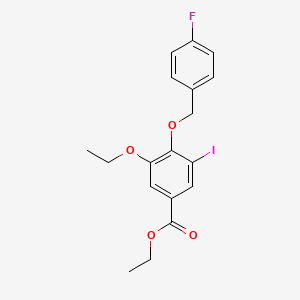

![3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13004782.png)
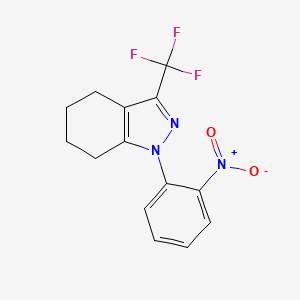
![tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate](/img/structure/B13004787.png)
